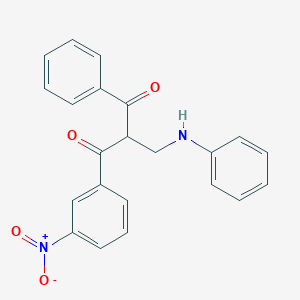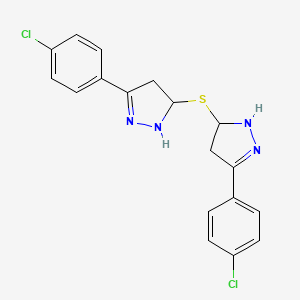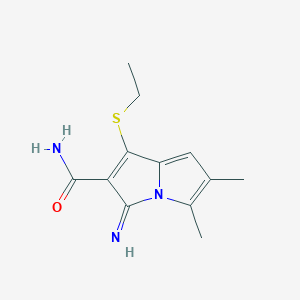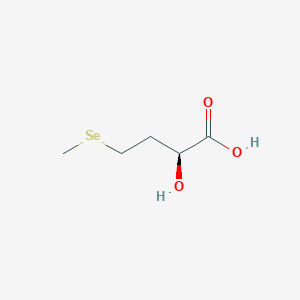![molecular formula C15H21NO4Si B12599374 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide CAS No. 625857-72-9](/img/structure/B12599374.png)
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide is a compound that has garnered interest in various fields of scientific research due to its unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide typically involves the reaction of 3-phenylprop-2-ynoic acid with 3-(trimethoxysilyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of silyl ethers or silyl amines.
Aplicaciones Científicas De Investigación
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Explored for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the modification of surfaces to enhance hydrophobicity and adhesion properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide involves its interaction with molecular targets such as proteins and enzymes. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on the surface of proteins, leading to the inhibition of their activity. This interaction is facilitated by the formation of stable protein-ligand complexes .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy[3-(phenylamino)propyl]silane: Similar in structure but contains an aniline group instead of a prop-2-ynamide moiety.
N-[3-(Trimethoxysilyl)propyl]aniline: Contains an aniline group and is used as a silane coupling agent.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group and is used for surface modification of silica gel.
Uniqueness
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide is unique due to its combination of a phenyl group, a trimethoxysilyl group, and a prop-2-ynamide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Propiedades
Número CAS |
625857-72-9 |
|---|---|
Fórmula molecular |
C15H21NO4Si |
Peso molecular |
307.42 g/mol |
Nombre IUPAC |
3-phenyl-N-(3-trimethoxysilylpropyl)prop-2-ynamide |
InChI |
InChI=1S/C15H21NO4Si/c1-18-21(19-2,20-3)13-7-12-16-15(17)11-10-14-8-5-4-6-9-14/h4-6,8-9H,7,12-13H2,1-3H3,(H,16,17) |
Clave InChI |
LRYFGIWGIURIFO-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNC(=O)C#CC1=CC=CC=C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)


![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)

![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)

![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)

![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)


![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
